3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide
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Description
The compound “3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a thiophene ring attached to a piperazine ring via a sulfonyl linkage. The piperazine ring is substituted with a 2,5-dimethylphenyl group, and the thiophene ring carries a pentyl carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The presence of various functional groups like the sulfonyl group, carboxamide group, and aromatic rings could potentially undergo a variety of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, size, shape, and the specific functional groups present would influence properties like solubility, melting point, boiling point, and reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-pentylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S2/c1-4-5-6-10-23-22(26)21-20(9-15-29-21)30(27,28)25-13-11-24(12-14-25)19-16-17(2)7-8-18(19)3/h7-9,15-16H,4-6,10-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIYFDGGOMBTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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